molecular formula C22H21NOS B4928803 2-(benzylthio)-N-(2,3-dimethylphenyl)benzamide

2-(benzylthio)-N-(2,3-dimethylphenyl)benzamide

Cat. No. B4928803
M. Wt: 347.5 g/mol
InChI Key: CTCQXAXRVDVPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylthio)-N-(2,3-dimethylphenyl)benzamide, also known as BML-210, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of benzamide derivatives and is known to exhibit interesting biochemical and physiological effects.

Scientific Research Applications

2-(benzylthio)-N-(2,3-dimethylphenyl)benzamide has been studied for its potential use in various scientific research applications. One of the most significant applications of 2-(benzylthio)-N-(2,3-dimethylphenyl)benzamide is its use as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that plays a crucial role in the metabolism of endocannabinoids, which are lipid signaling molecules that regulate various physiological processes in the body. Inhibition of FAAH leads to an increase in the levels of endocannabinoids, which has been shown to have therapeutic effects in various diseases such as pain, anxiety, and inflammation.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2,3-dimethylphenyl)benzamide involves its inhibition of FAAH. 2-(benzylthio)-N-(2,3-dimethylphenyl)benzamide binds to the active site of FAAH and prevents it from metabolizing endocannabinoids. This leads to an increase in the levels of endocannabinoids, which then activate the cannabinoid receptors in the body. The activation of these receptors leads to various physiological effects, such as pain relief, anti-inflammatory effects, and reduction in anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(benzylthio)-N-(2,3-dimethylphenyl)benzamide are mainly attributed to its inhibition of FAAH and subsequent increase in endocannabinoid levels. Studies have shown that 2-(benzylthio)-N-(2,3-dimethylphenyl)benzamide has potent analgesic effects in various animal models of pain. It has also been shown to have anti-inflammatory effects and reduce anxiety-like behavior in rodents. Additionally, 2-(benzylthio)-N-(2,3-dimethylphenyl)benzamide has been reported to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(benzylthio)-N-(2,3-dimethylphenyl)benzamide in lab experiments is its selectivity towards FAAH. This allows for the specific modulation of endocannabinoid levels without affecting other signaling pathways. Additionally, 2-(benzylthio)-N-(2,3-dimethylphenyl)benzamide has been reported to have good pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, one of the limitations of using 2-(benzylthio)-N-(2,3-dimethylphenyl)benzamide is its low solubility in water, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 2-(benzylthio)-N-(2,3-dimethylphenyl)benzamide. One potential direction is the development of more potent and selective FAAH inhibitors based on the structure of 2-(benzylthio)-N-(2,3-dimethylphenyl)benzamide. Additionally, further studies are needed to explore the therapeutic potential of 2-(benzylthio)-N-(2,3-dimethylphenyl)benzamide in various diseases, such as pain, inflammation, and anxiety. Another direction for future research is the investigation of the role of endocannabinoids in various physiological processes, which could lead to the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-(2,3-dimethylphenyl)benzamide involves the reaction of 2,3-dimethylaniline with benzyl mercaptan in the presence of a catalyst, followed by the reaction of the resulting product with benzoyl chloride. The final product is obtained after purification using column chromatography. This synthesis method has been reported in various scientific publications and is considered to be a reliable method for the preparation of 2-(benzylthio)-N-(2,3-dimethylphenyl)benzamide.

properties

IUPAC Name

2-benzylsulfanyl-N-(2,3-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NOS/c1-16-9-8-13-20(17(16)2)23-22(24)19-12-6-7-14-21(19)25-15-18-10-4-3-5-11-18/h3-14H,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCQXAXRVDVPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2SCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylthio)-n-(2,3-dimethylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.